molecular formula Fe2H2S2 B1206863 FE2/S2 (Inorganic) cluster

FE2/S2 (Inorganic) cluster

Cat. No. B1206863
M. Wt: 177.8 g/mol
InChI Key: BKWBIMSGEOYWCJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Di-mu-sulfido-diiron(0) is a Fe2S2 iron-sulfur cluster.

Scientific Research Applications

Iron–Sulfur Protein Biogenesis

Iron–sulfur (Fe–S) clusters, composed of iron and sulfur atoms, are integral to oxidation and reduction reactions and electron transport in mammalian cells. They are essential cofactors in various cellular proteins. The assembly and ligation of these clusters in cellular compartments like mitochondria, nuclei, and cytosol are complex processes, with recent insights highlighting the transfer mechanisms of these clusters to recipient proteins (Rouault, 2014).

Role in Metabolic Processes

Fe-S clusters, specifically [2Fe-2S] and [4Fe-4S] clusters, play vital roles in metabolism. They are crucial in respiration, nitrogen fixation, and photosynthesis, serving as electron transfer agents, catalysts, and environmental sensors. The pathway for biological formation of these clusters, which cannot occur spontaneously due to the toxicity of free Fe2+ and S2-, is facilitated by highly conserved proteins (Frazzon & Dean, 2001).

Implications in Human Diseases

The biogenesis of Fe-S clusters in mammalian cells is linked to various human diseases. The proper function of this pathway is crucial, as evidenced by the association of disorders with dysfunction in Fe-S cluster biogenesis. These disorders highlight the importance of understanding each protein's function and their roles throughout the organism (Beilschmidt & Puccio, 2014).

Fe-S Cluster Biogenesis and Disease Relevance

Defects in Fe-S cluster biogenesis are responsible for various rare human diseases. These disorders, including Friedreich’s ataxia and sideroblastic anemia, often result in mitochondrial iron overload, emphasizing the significance of understanding Fe-S cluster biogenesis and its implications for mitochondrial iron homeostasis (Rouault, 2012).

Fe-S Clusters in Electron Transport and DNA Repair

Fe-S clusters are vital in redox catalysis, mitochondrial respiration, and DNA repair. Their synthesis involves a sequence of protein-protein interactions and conformational changes, with ongoing research addressing critical questions like the role of frataxin and the recognition of specific Fe-S recipient proteins (Maio & Rouault, 2015).

Assembly Pathways in Bacteria

In bacteria, Fe-S cluster assembly pathways are essential for respiration, photosynthesis, and nitrogen fixation. This assembly is a controlled process to avoid toxicity from free iron and sulfide, involving multiple pathways for basal cluster assembly, stress-responsive cluster assembly, and enzyme-specific cluster assembly (Ayala-Castro, Saini, & Outten, 2008).

Effect on Mitochondrial Enzymes

Inhibition of mitochondrial complex I affects the synthesis and activity of Fe-S cluster-containing enzymes, impacting mitochondrial and cytosolic aconitases and xanthine oxidase. This suggests a connection between Fe-S cluster inhibition and iron regulatory protein activity, with potential relevance to Parkinson's disease (Mena et al., 2011).

properties

Product Name

FE2/S2 (Inorganic) cluster

Molecular Formula

Fe2H2S2

Molecular Weight

177.8 g/mol

IUPAC Name

iron;iron(2+);sulfanide

InChI

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2

InChI Key

BKWBIMSGEOYWCJ-UHFFFAOYSA-L

Canonical SMILES

[SH-].[SH-].[Fe].[Fe+2]

Origin of Product

United States

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